3-(4-Morpholino-3-nitrophenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

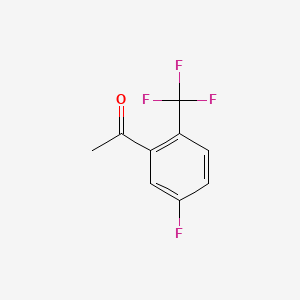

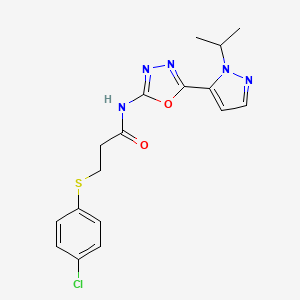

“3-(4-Morpholino-3-nitrophenyl)acrylic acid” is a chemical compound with the CAS Number: 300541-93-9. It has a molecular weight of 278.26 and its IUPAC name is (2E)-3-[4-(4-morpholinyl)-3-nitrophenyl]-2-propenoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O5/c16-13(17)4-2-10-1-3-11(12(9-10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-2+ . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 185-187 .Applications De Recherche Scientifique

Water-Mediated Three-Component Wittig–SNAr Reactions

Research by Xu et al. (2015) explored a novel one-pot, three-component Wittig–SNAr approach for synthesizing ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogs, which are key intermediates for aurora 2 kinase inhibitors. This method emphasizes the use of water as an environmentally benign solvent under metal-free conditions, showcasing the potential for green chemistry applications in synthesizing complex molecules with high stereoselectivity and yield (Xu et al., 2015).

Polymer-Drug Conjugates

Pitt and Shah (1996) demonstrated the manipulation of hydrolysis rates in water-soluble polymer-drug conjugates by varying their secondary structure. They used copolymers with different proportions of N-acryloyl morpholine (AM) and p-nitrophenyl acrylate (PAC) to study the kinetics of hydrolysis, revealing insights into polymer design for drug delivery systems (Pitt & Shah, 1996).

Nitroxide-Mediated Radical Polymerization

Jing et al. (2016) synthesized a sterically hindered morpholine-based nitroxide, showcasing its effectiveness as an initiator/regulator in the controlled nitroxide-mediated radical polymerization (NMP) of n-butyl acrylate and styrene. This work contributes to the development of advanced materials through controlled polymerization processes (Jing et al., 2016).

Smart Morpholine-Functional Statistical Copolymers

Lessard et al. (2012) investigated morpholine-functional homopolymers and copolymers synthesized via NMP for their aqueous thermo-responsiveness. This research is significant for designing smart materials with potential applications in drug delivery and responsive coatings (Lessard et al., 2012).

Metal Ion Retention Properties

Rivas and Maureira (2008) explored the metal ion binding properties of polymers synthesized from acrylamido glycolic acid and acryloyl morpholine, highlighting their potential in environmental remediation through selective metal ion retention (Rivas & Maureira, 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-13(17)4-2-10-1-3-11(12(9-10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHPRPXBTGGJEW-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)

![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)

![7-Fluoro-2-methyl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2563917.png)

![6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)